(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide
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Overview
Description
BDM14471 is a selective hydroxamate PfAM1 inhibitor.
Scientific Research Applications
Synthesis and Structural Characterization
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized for their potential as anticancer drugs. These complexes, including variants similar to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide, demonstrate significant cytotoxicity against various human tumor cell lines, making them a promising area of research in cancer treatment (Basu Baul et al., 2009).
Pharmacokinetics and Metabolism Studies
Studies on the pharmacokinetics and metabolism of compounds similar to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide have been conducted. These studies are crucial for understanding the behavior of these compounds in biological systems, such as their absorption, distribution, metabolism, and excretion in rats (Wu et al., 2006).
Drug Metabolism using Biotransformation Systems
The application of biocatalysis in drug metabolism research has been explored. This involves using microbial systems to produce mammalian metabolites of compounds related to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide, aiding in the structural characterization of drug metabolites (Zmijewski et al., 2006).
Chemical Synthesis and Antioxidant Potential
Innovative methods have been developed for synthesizing compounds structurally related to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide. These methods have been used to evaluate the antioxidant potential of these compounds, highlighting their potential pharmaceutical applications (Zaheer et al., 2015).
Novel Insecticidal Applications
Research has been conducted on novel insecticides with unique chemical structures similar to (2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide. These compounds have shown extremely strong activity against lepidopterous pests, including resistant strains, indicating potential in pest management programs (Tohnishi et al., 2005).
properties
CAS RN |
934618-96-9 |
---|---|
Product Name |
(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide |
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-N-[(4-fluorophenyl)methyl]-N'-hydroxypropanediamide |
InChI |
InChI=1S/C17H15FN2O3/c18-14-8-6-13(7-9-14)11-19-16(21)15(17(22)20-23)10-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,19,21)(H,20,22)/b15-10- |
InChI Key |
HJPWSHCUMPAXLD-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=C(C=C2)F)\C(=O)NO |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=C(C=C2)F)C(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BDM14471 N-(4-fluorobenzyl)-N'-hydroxy-2-(1-phenylmeth-(Z)-ylidene)malonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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